3-(Bromomethyl)-1-methylazetidine hydrobromide
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Overview
Description
3-(Bromomethyl)-1-methylazetidine hydrobromide is a halogenated heterocyclic building block . It may be used in the preparation of ether ligands .
Synthesis Analysis
The synthesis of 3-(Bromomethyl)-1-methylazetidine hydrobromide has been reported in various studies . One efficient method uses 5-methylnicotinic acid as the starting material, yielding a 65.9% overall yield . This method is simple, efficient, and environmentally friendly .Molecular Structure Analysis
The molecular formula of 3-(Bromomethyl)-1-methylazetidine hydrobromide is C6H6BrN·HBr . Its molecular weight is 252.93 g/mol . The InChI Key is FNHPUOJKUXFUKN-UHFFFAOYSA-N .Chemical Reactions Analysis
The bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .Physical And Chemical Properties Analysis
3-(Bromomethyl)-1-methylazetidine hydrobromide is a solid substance . It has a melting point range of 150-155 °C . It is white to almost white in color .Scientific Research Applications
Synthesis of Functionalized Azetidines
3-(Bromomethyl)-1-methylazetidine hydrobromide, a compound related to 3-bromo-3-ethylazetidines, has been used in the synthesis of various functionalized azetidines. These include 3-alkoxy, 3-aryloxy, 3-acetoxy, 3-hydroxy, 3-cyano, 3-carbamoyl, and 3-amino-3-ethylazetidines. Its utility extends to the preparation of spirocyclic azetidine building blocks, demonstrating its versatility in organic synthesis (Stankovic et al., 2013).
Development of Novel Fluorinated Beta-Amino Acids
In medicinal chemistry, derivatives of 3-(Bromomethyl)-1-methylazetidine hydrobromide have been explored for synthesizing new cyclic fluorinated beta-amino acids. These compounds, like 3-fluoroazetidine-3-carboxylic acid, are valuable as building blocks in drug discovery and development (Van Hende et al., 2009).
Application in Immuno-Oncology
Compounds containing elements of 3-(Bromomethyl)-1-methylazetidine hydrobromide's structure have been used in immuno-oncology. For example, INCB24360 (epacadostat), a potent IDO1 inhibitor, features a bromide and other functional groups in its molecular structure, showing potential in cancer treatment (Yue et al., 2017).
Anticonvulsant Activity
Related bromoethyl compounds have shown significant anticonvulsant activity. For instance, compounds like 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester exhibit considerable activity with minimal neurotoxicity, suggesting potential applications in neurology (Unverferth et al., 1998).
Exploration in Azetidine Synthesis
The compound has also played a role in the exploration of new synthetic pathways for azetidines. Studies have shown how different nucleophiles can be used to access novel 3-functionalized azetidines, expanding the possibilities in organic synthesis (Stankovic et al., 2012).
Safety And Hazards
This chemical is considered hazardous. It causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
properties
IUPAC Name |
3-(bromomethyl)-1-methylazetidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.BrH/c1-7-3-5(2-6)4-7;/h5H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWZMEZIWPFSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CBr.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1-methylazetidine hydrobromide |
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